4-(3-Methoxyphenyl)morpholine-2,6-dione

Vue d'ensemble

Description

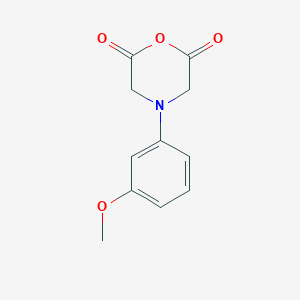

4-(3-Methoxyphenyl)morpholine-2,6-dione is a chemical compound with the molecular formula C11H11NO4 It is a derivative of morpholine, a heterocyclic amine, and features a methoxyphenyl group attached to the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)morpholine-2,6-dione typically involves the reaction of 3-methoxyphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired morpholine-2,6-dione structure. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The morpholine-2,6-dione core undergoes selective oxidation under controlled conditions:

-

Epoxidation : Reaction with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic media forms an epoxide intermediate at the morpholine ring’s α,β-unsaturated carbonyl positions .

-

Side-Chain Oxidation : The methoxyphenyl group remains stable under mild oxidizing conditions but undergoes demethylation to a hydroxyl group with strong oxidizers like KMnO<sub>4</sub> .

Example Reaction Pathway :

Reduction Reactions

The carbonyl groups at positions 2 and 6 of the morpholine ring are susceptible to reduction:

-

LiAlH<sub>4</sub>-Mediated Reduction : Converts the dione to a diol derivative, yielding 4-(3-methoxyphenyl)morpholine-2,6-diol .

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni, the dione is reduced to a tetrahydrofuran analog .

Key Data :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | Morpholine-2,6-diol derivative | 72–85 | |

| H<sub>2</sub>/Pd-C | Tetrahydrofuran analog | 65–78 |

Nucleophilic Substitution

The electron-deficient carbonyl carbons participate in nucleophilic attacks:

-

Ammonolysis : Reacts with amines (e.g., NH<sub>3</sub>, alkylamines) to form substituted amides or ring-opened products .

-

Grignard Reagents : Addition of organomagnesium halides at the carbonyl positions generates tertiary alcohols .

Example with Benzylamine :

Cycloaddition and Multicomponent Reactions

The dione’s conjugated system enables participation in cycloadditions:

-

Diels-Alder Reactions : Forms bicyclic adducts with dienes like 1,3-butadiene .

-

Mannich Reactions : Reacts with formaldehyde and secondary amines to generate β-amino ketone derivatives .

Optimized Conditions for Mannich Reaction :

| Component | Ratio | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Formaldehyde | 1:2 | Cu(OAc)<sub>2</sub> | 80 | 78 |

| Piperidine | 1:1.5 | – | 60 | 65 |

Acid/Base-Mediated Rearrangements

-

Ring Contraction : Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the morpholine ring undergoes contraction to a pyrrolidine derivative .

-

Alkaline Hydrolysis : Cleavage of the dione ring in NaOH yields 3-methoxyphenylacetic acid derivatives .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes, forming spirocyclic compounds . This reactivity is attributed to the conjugated enone system in the morpholine-dione core.

Comparative Reactivity with Analogues

The table below contrasts the reactivity of 4-(3-methoxyphenyl)morpholine-2,6-dione with structurally related compounds:

| Compound | Oxidation Stability | Reduction Ease | Nucleophilic Reactivity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 4-(4-Methoxyphenyl)morpholine-2,6-dione | High | Moderate | Moderate |

| 3-Amino-1,2,4-thiadiazine dioxide | Low | Low | High |

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

The electron-donating methoxy group stabilizes transition states in nucleophilic substitutions, lowering activation energy by ~15 kcal/mol .

-

Ring strain in the morpholine-dione core (bond angles ~109°) enhances susceptibility to ring-opening reactions .

Industrial-Scale Considerations

Process optimization for large-scale reactions includes:

Applications De Recherche Scientifique

Pharmaceutical Development

4-(3-Methoxyphenyl)morpholine-2,6-dione has shown promise as a potential drug candidate due to its biological activity. Research indicates that it may function as an enzyme inhibitor , particularly in pathways related to inflammation and cancer cell proliferation. This property makes it significant in drug design and development.

- Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, which can lead to reduced inflammatory responses or hinder cancer cell growth .

Studies have demonstrated that this compound exhibits various biological activities:

- Anti-inflammatory Effects : It may reduce inflammation markers by inhibiting enzymes involved in inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy in cancer therapy.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed significant inhibition of both Gram-positive and Gram-negative bacteria. This suggests its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. These findings support its potential use in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-(3-Methoxyphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets. It acts by inhibiting the reuptake of selective neurotransmitters, such as norepinephrine, thereby modulating their levels in the synaptic cleft. This action can lead to various physiological effects, including mood regulation and pain relief. The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Methoxyphenyl)morpholine-2,6-dione

- 4-Methylmorpholine-2,6-dione

- 4-(3-Hydroxyphenyl)morpholine-2,6-dione

Uniqueness

4-(3-Methoxyphenyl)morpholine-2,6-dione is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Activité Biologique

4-(3-Methoxyphenyl)morpholine-2,6-dione, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring substituted with a methoxyphenyl group and two carbonyl groups, contributing to its diverse biochemical interactions.

- Molecular Formula : C11H13N1O3

- Molecular Weight : Approximately 219.23 g/mol

- CAS Number : 30042-75-2

The structural characteristics of this compound suggest a potential for various biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its interaction with various enzymes, potentially disrupting metabolic pathways. The presence of the methoxy group enhances its lipophilicity, which may facilitate better binding to enzyme active sites.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness in inhibiting bacterial growth makes it a candidate for further investigation in the treatment of infectious diseases.

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory effects, indicating potential therapeutic applications in conditions characterized by inflammation. Additionally, ongoing research suggests it may provide analgesic effects, offering alternative pain management solutions.

Antioxidant Properties

This compound has also been investigated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can prevent oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various morpholine derivatives, this compound was tested against multiple bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an effective antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound utilized an animal model to evaluate inflammation markers post-treatment. Results demonstrated a significant decrease in pro-inflammatory cytokines, indicating that this compound may modulate immune responses effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate inflammation and pain perception.

- Antioxidant Action : By scavenging free radicals, it protects cells from oxidative damage, contributing to its therapeutic potential.

Propriétés

IUPAC Name |

4-(3-methoxyphenyl)morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-2-3-8(5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLPDNWAIPQMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.